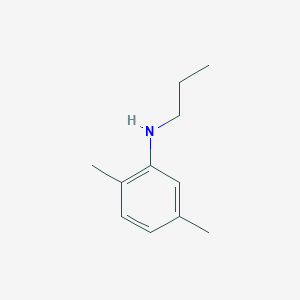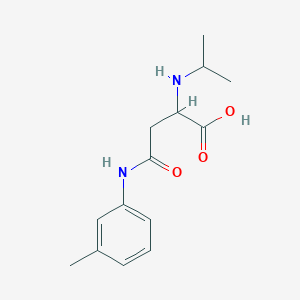
(2,5-dimethylphenyl)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylphenyl)propylamine is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propylamine group attached to the ring
作用機序
Target of Action
Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups . Therefore, it can be inferred that 2,5-dimethyl-N-propylaniline might interact with similar targets.
Mode of Action
It’s known that aniline and its dimethyl derivatives become haematotoxic after metabolic n-hydroxylation of their amino groups . This suggests that 2,5-dimethyl-N-propylaniline might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Aniline and its dimethyl derivatives are known to undergo metabolic n-hydroxylation , which suggests that 2,5-dimethyl-N-propylaniline might affect similar pathways. These pathways could potentially lead to downstream effects such as haematotoxicity.
Pharmacokinetics
It’s known that the plasma concentrations of aniline and its dimethyl derivatives after single oral doses in rats were quantitatively measured and semi-quantitatively estimated . The elimination rates of aniline and its dimethyl derivatives based on rat plasma versus time curves were generally rapid . These findings suggest that 2,5-dimethyl-N-propylaniline might have similar ADME properties, which could impact its bioavailability.
Result of Action
Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups . This suggests that 2,5-dimethyl-N-propylaniline might have similar effects on a molecular and cellular level.
Action Environment
It’s known that the spatial distribution of pm25, which can contain various chemical compounds including aniline derivatives, is affected by multiple factors . Therefore, it can be inferred that environmental factors might also influence the action of 2,5-dimethyl-N-propylaniline.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-dimethylphenyl)propylamine typically involves the alkylation of 2,5-dimethylphenylamine with a suitable propylating agent. One common method is the reaction of 2,5-dimethylphenylamine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis might involve more efficient catalytic processes. For instance, the use of palladium-catalyzed amination reactions can be employed to achieve higher yields and selectivity. The choice of catalyst, solvent, and reaction conditions are optimized to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions: (2,5-Dimethylphenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the methyl groups can direct incoming electrophiles to the ortho and para positions relative to the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts such as iron(III) chloride.
Major Products:
Oxidation: 2,5-dimethylbenzoic acid.
Reduction: 2,5-dimethylphenylpropylamine derivatives with varying degrees of saturation.
Substitution: 2,5-dimethylphenyl derivatives with substituents at the ortho or para positions.
科学的研究の応用
Chemistry: In synthetic organic chemistry, (2,5-dimethylphenyl)propylamine is used as an intermediate in the synthesis of more complex molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies. Its structural features make it a useful probe in biochemical assays.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects, making them candidates for drug development.
Industry: The compound is also utilized in the production of specialty chemicals and materials. Its derivatives can be used as precursors for polymers, dyes, and other industrially relevant materials.
類似化合物との比較
(2,4-Dimethylphenyl)propylamine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
(3,5-Dimethylphenyl)propylamine:
(2,5-Dimethylphenyl)ethylamine: Shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness: (2,5-Dimethylphenyl)propylamine is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
特性
IUPAC Name |
2,5-dimethyl-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-7-12-11-8-9(2)5-6-10(11)3/h5-6,8,12H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUCNDYWOCRNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine](/img/structure/B2611507.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611510.png)
![2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2611512.png)


![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide](/img/structure/B2611516.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2611520.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2611521.png)


![N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2611526.png)
